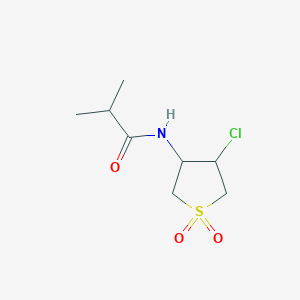
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide is a chemical compound with a complex structure that includes a chloro group, a dioxidotetrahydrothiophene ring, and a 2-methylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring The chloro group is introduced through a halogenation reaction, and the dioxidotetrahydrothiophene ring is formed through oxidation processes
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts. The process is designed to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound has been studied for its potential biological activity. It may interact with various biomolecules and cellular pathways, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to modulate biological processes makes it a target for drug discovery and development.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and other industrial products.
Mécanisme D'action
The mechanism by which N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)butyramide
N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)butanamide
Uniqueness: N-(4-chloro-1,1-dioxidotetrahydrothiophen-3-yl)-2-methylpropanamide is unique due to its specific structural features, such as the presence of the 2-methylpropanamide group. This group imparts distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications.
Propriétés
IUPAC Name |
N-(4-chloro-1,1-dioxothiolan-3-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3S/c1-5(2)8(11)10-7-4-14(12,13)3-6(7)9/h5-7H,3-4H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFOBWGVCJXGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CS(=O)(=O)CC1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Methylamino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B7760491.png)

![3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thiol](/img/structure/B7760501.png)




![2,4,7-Trimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B7760537.png)


![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride](/img/structure/B7760558.png)
![N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-L-alanine](/img/structure/B7760559.png)
![(1E)-[6'-(4-methoxyphenyl)-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene]hydrazine](/img/structure/B7760566.png)
